![molecular formula C22H21NO5S B14715286 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid CAS No. 23145-77-9](/img/structure/B14715286.png)
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid is an organic compound with a complex structure that includes aromatic rings, a sulfonyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Sulfonyl Chloride: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with 3-methoxybenzylamine to form the sulfonamide intermediate.
Coupling Reaction: The sulfonamide intermediate is then coupled with 2-bromobenzoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-[(3-Hydroxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid.
Reduction: Formation of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The aromatic rings may also interact with hydrophobic pockets in enzymes or receptors, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Hydroxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid
- 2-[(3-Methoxyphenyl)methyl-(4-chlorophenyl)sulfonylamino]benzoic acid
- 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzyl alcohol
Uniqueness
2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
23145-77-9 |
|---|---|
Fórmula molecular |
C22H21NO5S |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
2-[(3-methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C22H21NO5S/c1-16-10-12-19(13-11-16)29(26,27)23(15-17-6-5-7-18(14-17)28-2)21-9-4-3-8-20(21)22(24)25/h3-14H,15H2,1-2H3,(H,24,25) |
Clave InChI |
SHYSAABJUCFNCW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


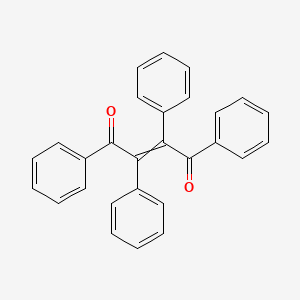

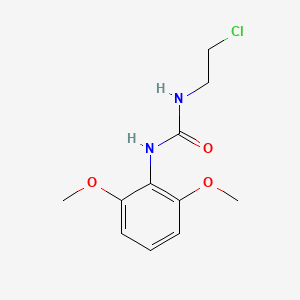


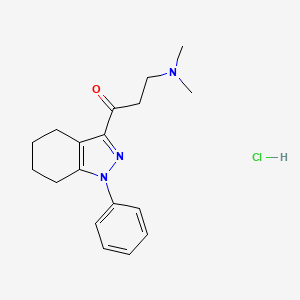
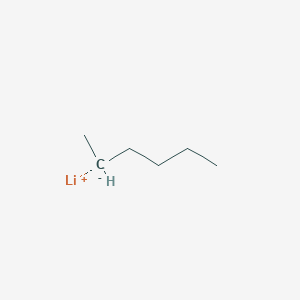

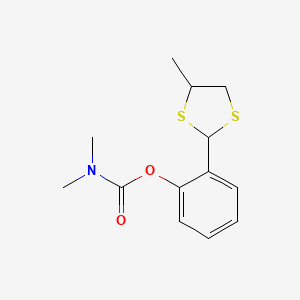
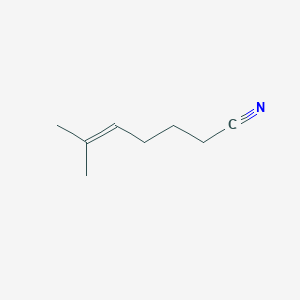
![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
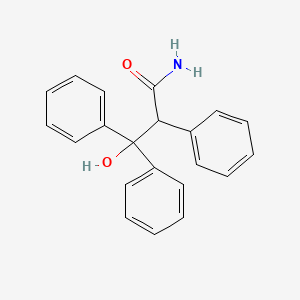
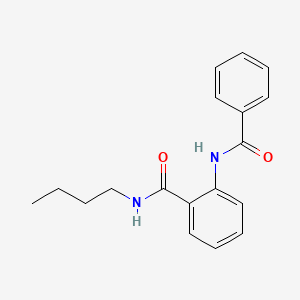
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
